Cas no 27956-88-3 (Propanamide,3-[[2-(phosphonothio)ethyl]amino]- (9CI))
![Propanamide,3-[[2-(phosphonothio)ethyl]amino]- (9CI) structure](https://nl.kuujia.com/scimg/cas/27956-88-3x500.png)
27956-88-3 structure
Productnaam:Propanamide,3-[[2-(phosphonothio)ethyl]amino]- (9CI)
Propanamide,3-[[2-(phosphonothio)ethyl]amino]- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Propanamide,3-[[2-(phosphonothio)ethyl]amino]- (9CI)
- propanamide, 3-[[2-(phosphonothio)ethyl]amino]-
- 2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid
- 3-((2-(Phosphonothio)ethyl)amino)propanamide
- CHEMBL309510
- Phosphorothioic acid, S-ester with 3-((2-mercaptoethyl)amino)propionamide
- Propanamide, 3-((2-(phosphonothio)ethyl)amino)-
- WR-6458
- Phosphorothioic acid, S-ester with 3-((2-mercaptoethyl)amino)propionamide (8CI)
- WR6458
- Betamide
- BRN 3948132
- S-(2-((2'-Carbamoylethyl)amino)ethyl) dihydrogen phosphorothioate
- DTXSID80182237
- 27956-88-3
-
- Inchi: InChI=1S/C5H13N2O4PS/c6-5(8)1-2-7-3-4-13-12(9,10)11/h7H,1-4H2,(H2,6,8)(H2,9,10,11)
- InChI-sleutel: MQAISPIJGUNNSJ-UHFFFAOYSA-N
- LACHT: NC(CCNCCSP(=O)(O)O)=O
Berekende eigenschappen
- Exacte massa: 228.03349
- Monoisotopische massa: 228.03336507g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 7
- Complexiteit: 207
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 138Ų
- XLogP3: -5
Experimentele eigenschappen
- PSA: 112.65
Propanamide,3-[[2-(phosphonothio)ethyl]amino]- (9CI) Gerelateerde literatuur
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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